The Strategic Utility of (1-(Pyridin-4-yl)cyclopropyl)methanol (CAS 858035-96-8) in Medicinal Chemistry: Synthesis, Characterization, and Pipeline Applications
The Strategic Utility of (1-(Pyridin-4-yl)cyclopropyl)methanol (CAS 858035-96-8) in Medicinal Chemistry: Synthesis, Characterization, and Pipeline Applications
Executive Summary
In contemporary drug discovery, the strategic deployment of conformationally restricted building blocks is paramount for optimizing target affinity and pharmacokinetic profiles. (1-(Pyridin-4-yl)cyclopropyl)methanol (CAS: 858035-96-8) has emerged as a privileged structural motif. By coupling a biologically active pyridine ring with a rigid cyclopropyl linker and a functionalizable primary alcohol, this scaffold offers unique spatial vectors that are highly sought after in the development of central nervous system (CNS) therapeutics and metabolic disease treatments[1].
This technical guide dissects the physicochemical properties, pharmacological trajectories, and validated synthetic methodologies of this critical intermediate, providing a comprehensive blueprint for researchers integrating this compound into their development pipelines.
Chemical Identity and Physicochemical Profiling
The architectural brilliance of (1-(Pyridin-4-yl)cyclopropyl)methanol lies in its cyclopropyl ring. Often utilized as a bioisostere for gem-dimethyl groups, the cyclopropane moiety possesses significant s-character in its C-C bonds, mimicking sp2 hybridization. This reduces the overall lipophilicity compared to aliphatic analogs while enforcing a rigid, three-dimensional spatial arrangement of the pyridine and hydroxyl vectors.
Furthermore, the calculated Topological Polar Surface Area (TPSA) of approximately 33.1 Ų positions derivatives of this scaffold as excellent candidates for Blood-Brain Barrier (BBB) penetration—a critical requirement for its applications in neurological indications.
Table 1: Quantitative Identifiers and Physicochemical Data
| Property | Value |
| Chemical Name | (1-(Pyridin-4-yl)cyclopropyl)methanol |
| CAS Registry Number | 858035-96-8 |
| Molecular Formula | C9H11NO |
| Molecular Weight | 149.19 g/mol |
| SMILES String | OCC1(c2ccncc2)CC1 |
| Hydrogen Bond Donors | 1 (Hydroxyl) |
| Hydrogen Bond Acceptors | 2 (Pyridine Nitrogen, Hydroxyl Oxygen) |
| Estimated TPSA | ~33.1 Ų |
Pharmacological Trajectories and Target Engagement
The versatility of the (1-(Pyridin-4-yl)cyclopropyl)methanol scaffold is evidenced by its integration into multiple high-value therapeutic pipelines. The primary alcohol serves as a synthetic handle for etherification, amination, or oxidation, allowing the core to be grafted onto larger pharmacophores.
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Nav1.7 Channel Inhibition (Pain Management): Benzoxazoline sulfonamide derivatives incorporating this scaffold have been developed as potent inhibitors of Nav1.7, a voltage-gated sodium channel that plays a foundational role in nociception and neuropathic pain[WO2018205948A1][1].
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mAChR M1 Antagonism (Neurological Disorders): The scaffold is a critical precursor in the synthesis of muscarinic acetylcholine M1 receptor antagonists, which are actively investigated for the treatment of psychiatric and cognitive disorders[WO2021071843A1][1].
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Metabolic Disease Therapeutics: Aryl sulfonamide compounds utilizing this building block have demonstrated efficacy in modulating targets associated with diabetes and obesity[WO2005063247A1][1].
Pharmacological trajectories and therapeutic applications of the cyclopropylmethanol scaffold.
Synthetic Methodologies: A Self-Validating Protocol
The de novo construction of (1-(Pyridin-4-yl)cyclopropyl)methanol typically proceeds via a highly efficient two-step sequence starting from commercially available methyl 2-(pyridin-4-yl)acetate[1].
Mechanistic Causality
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Step 1 (Cyclopropanation): The alpha-protons of methyl 2-(pyridin-4-yl)acetate are highly acidic, activated by both the electron-withdrawing ester carbonyl and the para-substituted pyridine ring. Sodium hydride (NaH) is selected to provide irreversible deprotonation. N,N-Dimethylformamide (DMF) is the optimal solvent here; as a polar aprotic solvent, it strongly solvates the sodium cation, leaving a highly reactive, "naked" enolate to execute a rapid double S_N2 displacement on 1,2-dibromoethane.
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Step 2 (Reduction): The resulting cyclopropanecarboxylate ester requires a potent hydride donor for reduction to the primary alcohol. Lithium aluminum hydride (LiAlH₄) in Tetrahydrofuran (THF) is utilized. THF's oxygen atom coordinates with the Lewis acidic lithium cation, activating the hydride transfer mechanism while remaining inert to the strong reducing conditions.
Synthetic workflow for (1-(Pyridin-4-yl)cyclopropyl)methanol via cyclopropanation and reduction.
Step-by-Step Experimental Workflow
Phase 1: Synthesis of Methyl 1-(pyridin-4-yl)cyclopropanecarboxylate
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Preparation: Charge a flame-dried, argon-purged flask with NaH (60% dispersion in mineral oil, 2.5 eq). Wash with hexanes to remove the mineral oil, then suspend in anhydrous DMF.
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Deprotonation: Cool the suspension to 0 °C. Add a solution of methyl 2-(pyridin-4-yl)acetate (1.0 eq) in DMF dropwise. Stir for 30 minutes until hydrogen gas evolution ceases.
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Alkylation: Add 1,2-dibromoethane (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.
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Validation Check: Monitor via TLC (Ethyl Acetate/Hexane 1:1). The starting material (UV active) should disappear, replaced by a less polar spot corresponding to the cyclopropanated ester.
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Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Phase 2: Reduction to (1-(Pyridin-4-yl)cyclopropyl)methanol
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Preparation: Suspend LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C under argon.
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Reduction: Dissolve the intermediate ester from Phase 1 in THF and add it dropwise to the LiAlH₄ suspension to control the exothermic hydride transfer.
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Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature for an additional 45 minutes[1].
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Validation Check: Analyze via LC-MS. The target mass [M+H]⁺ = 150.1 should be the dominant peak, confirming the complete reduction of the ester.
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Fieser Workup (Self-Validating Step): To quench unreacted LiAlH₄ and prevent intractable emulsions, cool to 0 °C and sequentially add: x mL water (where x = grams of LiAlH₄ used), x mL of 15% aqueous NaOH, and 3x mL of water. Stir vigorously for 15 minutes. The formation of a crisp, white granular precipitate of aluminum salts validates a successful quench. Filter through a pad of Celite, concentrate the filtrate, and purify via flash chromatography (DCM/MeOH) to yield the pure product.
References
- Pipeline Therapeutics Inc. (2021). Muscarinic Acetylcholine M1 Receptor Antagonists (Patent No. WO2021071843A1). World Intellectual Property Organization.
- DeGraffenreid, R. M. (2005). Aryl sulfonamide compounds and uses related thereto (Patent No. WO2005063247A1). World Intellectual Property Organization.
- Vertex Pharmaceuticals Inc. (2018). Compounds (Patent No. WO2018205948A1). World Intellectual Property Organization.
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Molaid. (n.d.). (1-(pyridin-4-yl)cyclopropyl)methanol | 858035-96-8. URL:[Link]
